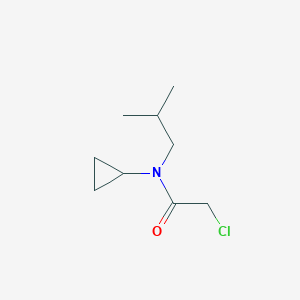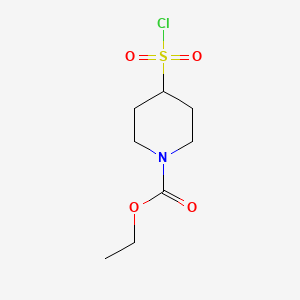
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Research Overview
Herbicides like acetochlor, alachlor, butachlor, and metolachlor involve complex metabolic pathways potentially leading to carcinogenicity. The metabolism involves the production of intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are further metabolized to anilines like DEA and MEA. These are bioactivated to carcinogenic products. The study highlights the metabolism rates and enzyme types involved in rat and human liver microsomes, identifying CYP3A4 and CYP2B6 as key cytochrome P450 isoforms in human metabolism of these herbicides (Coleman et al., 2000).
Structural Analysis of Acetanilides
Research Overview
Studies on various chloroacetanilides, like 2-Chloro-N-(3-methylphenyl)acetamide, have revealed insights into their molecular structures, focusing on bond conformations and interactions. Intramolecular N—H⋯O hydrogen bonds and other geometric parameters have been analyzed, contributing to our understanding of their chemical behavior and potential applications (Gowda et al., 2007).
Molecular Conformation and Polarity Studies
Research Overview
The conformation and polarity of certain chloroacetamides have been examined using methods like the dipole moment method and quantum chemical calculations. These studies provide detailed insights into the preferred conformations of molecules like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, contributing to our understanding of their physical and chemical properties (Ishmaeva et al., 2015).
Optical Properties and Structural Analysis
Research Overview
Advanced techniques like X-ray crystallography and UV–vis spectrophotometry have been employed to analyze compounds such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide. The studies reveal detailed structural information, including intramolecular hydrogen bonding patterns and intermolecular interactions. They also explore the optical properties, demonstrating solvatochromic effects in various solvents, which are essential for understanding their behavior in different chemical environments (Jansukra et al., 2021).
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)6-11(8-3-4-8)9(12)5-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVSBIQZKYGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)



![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)



![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
